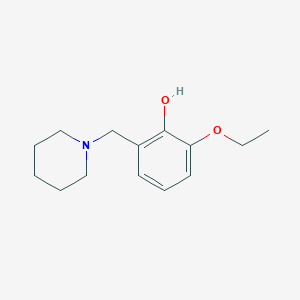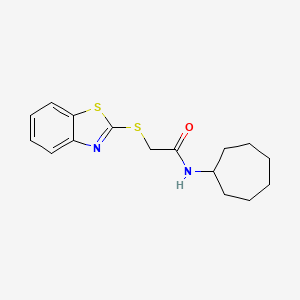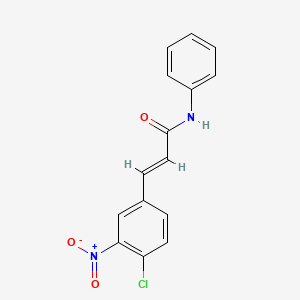
2-ethoxy-6-(1-piperidinylmethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-6-(1-piperidinylmethyl)phenol, also known as EPM or 2-ethoxy-6-(1-piperidinylmethyl)-4-(3-nitrophenyl)-phenol, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of the natural product, cephalotaxine, which is found in the leaves of the Cephalotaxus harringtonia tree. EPM has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用机制
The mechanism of action of 2-ethoxy-6-(1-piperidinylmethyl)phenol is not fully understood, but it is thought to involve inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton, and play a key role in cell division. By inhibiting microtubule polymerization, 2-ethoxy-6-(1-piperidinylmethyl)phenol disrupts cell division and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-ethoxy-6-(1-piperidinylmethyl)phenol has been shown to have a variety of other biochemical and physiological effects. These include anti-inflammatory activity, antiviral activity, and neuroprotective activity. 2-ethoxy-6-(1-piperidinylmethyl)phenol has also been shown to have anxiolytic (anti-anxiety) and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the primary advantages of 2-ethoxy-6-(1-piperidinylmethyl)phenol for use in lab experiments is its potent activity against cancer cells. This makes it a valuable tool for researchers investigating the mechanisms of cancer cell growth and division. However, one limitation of 2-ethoxy-6-(1-piperidinylmethyl)phenol is its relatively low solubility in water, which can make it difficult to work with in some experiments. Additionally, 2-ethoxy-6-(1-piperidinylmethyl)phenol has been shown to have some toxicity in animal models, which can limit its use in certain applications.
未来方向
There are many potential future directions for research on 2-ethoxy-6-(1-piperidinylmethyl)phenol. One area of interest is the development of new cancer therapies based on 2-ethoxy-6-(1-piperidinylmethyl)phenol or related compounds. Another area of interest is the investigation of the mechanisms of action of 2-ethoxy-6-(1-piperidinylmethyl)phenol, which could provide insights into the fundamental processes of cell growth and division. Additionally, the anxiolytic and antidepressant effects of 2-ethoxy-6-(1-piperidinylmethyl)phenol could be further investigated for potential use in the treatment of mental health disorders.
合成方法
2-ethoxy-6-(1-piperidinylmethyl)phenol can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of a variety of reagents and catalysts, and requires careful purification and characterization of the final product. The synthesis method has been well-established in the literature, and has been optimized for high yields and purity.
科学研究应用
2-ethoxy-6-(1-piperidinylmethyl)phenol has been extensively studied for its potential use in scientific research. One of the primary applications of 2-ethoxy-6-(1-piperidinylmethyl)phenol is in the field of cancer research. 2-ethoxy-6-(1-piperidinylmethyl)phenol has been shown to have potent anticancer activity, and has been investigated as a potential treatment for a variety of cancers, including lung, breast, and colon cancer. 2-ethoxy-6-(1-piperidinylmethyl)phenol has also been shown to have activity against multidrug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
2-ethoxy-6-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-17-13-8-6-7-12(14(13)16)11-15-9-4-3-5-10-15/h6-8,16H,2-5,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQSFDCOOPAHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5423845 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)




![9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5882126.png)


![N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882146.png)
![2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide](/img/structure/B5882152.png)
![4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5882158.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine](/img/structure/B5882166.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5882168.png)
